molecular formula C15H22BrCl B1261264 9-Deoxyelatol

9-Deoxyelatol

Cat. No.: B1261264
M. Wt: 317.69 g/mol
InChI Key: HJKIRZGFBITYIH-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Deoxyelatol is a sesquiterpene derived from marine red macroalgae of the genus Laurencia, notably Laurencia mariannensis and Laurencia rigida. It is characterized by a chamigrane-type skeleton with a unique halogen-free, oxygen-rich structure . This compound exhibits broad-spectrum bioactivity, including antibacterial and antifungal properties, as demonstrated against pathogens such as Staphylococcus aureus and Candida albicans .

Properties

Molecular Formula

C15H22BrCl

Molecular Weight

317.69 g/mol

IUPAC Name

(4S,6R)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene

InChI

InChI=1S/C15H22BrCl/c1-10-7-8-15(9-12(10)17)11(2)5-6-13(16)14(15,3)4/h13H,2,5-9H2,1,3-4H3/t13-,15+/m0/s1

InChI Key

HJKIRZGFBITYIH-DZGCQCFKSA-N

Isomeric SMILES

CC1=C(C[C@]2(CC1)C(=C)CC[C@@H](C2(C)C)Br)Cl

Canonical SMILES

CC1=C(CC2(CC1)C(=C)CCC(C2(C)C)Br)Cl

Synonyms

9-deoxyelatol

Origin of Product

United States

Comparison with Similar Compounds

Structural Classification and Key Differences

9-Deoxyelatol belongs to the chamigrane sesquiterpene family. Unlike many halogenated metabolites from Laurencia spp., it lacks bromine or chlorine substituents, which distinguishes it from closely related compounds like elatol and obtusol (Table 1).

Table 1: Structural Comparison of this compound and Key Analogs

Compound Source Skeleton Type Halogenation Key Functional Groups
This compound L. mariannensis Chamigrane None Hydroxyl, cyclic ether
Elatol L. spp. Chamigrane Chlorinated Chlorine, hydroxyl
Obtusol L. spp. Chamigrane Brominated Bromine, epoxide
Deschloroelatol L. rigida Chamigrane None Hydroxyl, cyclic ether
Puertitol A L. spp. C15 Acetogenin Brominated Bromine, lactone

Bioactivity Profiles

Antimicrobial Activity :

  • This compound inhibits Gram-positive bacteria (e.g., S. aureus) and fungi (MIC values: 2–8 µg/mL) .
  • Elatol and Obtusol show antiprotozoal activity (e.g., against Leishmania spp.), but weaker antifungal effects compared to this compound .
  • Puertitol A (a brominated C15 acetogenin) exhibits potent antibacterial activity but lacks antifungal efficacy .

Cytotoxicity :

  • This compound demonstrates moderate cytotoxicity against human colon cancer cells (IC₅₀: 12.5 µM) .
  • 10-Hydroxykahukuene B (a diterpene from L.

Mechanistic Insights :

  • The absence of halogens in this compound may reduce membrane-disruptive effects compared to halogenated analogs like elatol, but its oxygen-rich structure enhances hydrogen-bonding interactions with microbial targets .

Ecological and Pharmacological Implications

Ecological Roles

Halogenated sesquiterpenes like elatol and obtusol are hypothesized to act as chemical defenses against herbivores in Laurencia spp. .

Pharmacological Potential

This compound’s dual antimicrobial and cytotoxic activities make it a promising lead for drug development. However, its lower potency compared to halogenated analogs highlights the trade-off between halogenation and bioavailability. For instance, laurenmariallene (a brominated C15 acetogenin) shows superior antibacterial activity but higher toxicity .

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